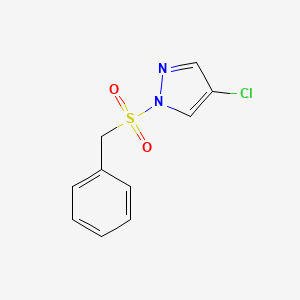

1-(benzylsulfonyl)-4-chloro-1H-pyrazole

Descripción

1-(Benzylsulfonyl)-4-chloro-1H-pyrazole is a pyrazole derivative featuring a benzylsulfonyl group (-SO₂-C₆H₅CH₂) at position 1 and a chlorine atom at position 4 of the pyrazole ring. The benzylsulfonyl moiety enhances stability and solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, as observed in related compounds .

Propiedades

IUPAC Name |

1-benzylsulfonyl-4-chloropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c11-10-6-12-13(7-10)16(14,15)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKQKEYQUWPYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Pyrazole derivatives vary significantly based on substituents, which influence their physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Key Properties of Selected Pyrazole Derivatives

*Calculated molecular weight; solubility inferred from benzylsulfonyl analogs .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 4-nitrophenylsulfonyl derivatives (e.g., ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to benzylsulfonyl or fluorophenylsulfonyl groups.

Steric Considerations:

Stability and Reactivity

- Nitro Derivatives: Compounds like 4-chloro-1-(4-nitrophenylsulfonyl)-1H-pyrazole are prone to decomposition under reducing conditions due to the nitro group, whereas benzylsulfonyl analogs are more stable.

- Bromoethyl Derivatives: The bromine atom in 1-(2-bromoethyl)-4-chloro-1H-pyrazole serves as a leaving group, making it reactive in alkylation or cross-coupling reactions.

Solubility and Handling

- The benzylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) , facilitating use in solution-phase synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.